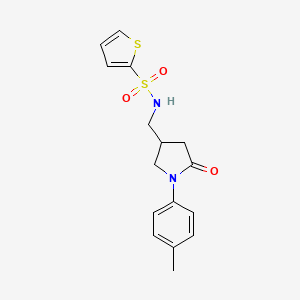
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapy for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
科学的研究の応用
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely employed by medicinal chemists to design compounds for treating human diseases. Key features that make this scaffold attractive include:
- Non-Planarity and Pseudorotation : The non-planarity of the ring (a phenomenon called “pseudorotation”) enhances three-dimensional coverage .
Antiviral Research
Given the compound’s structural features, it could be investigated for antiviral properties. Molecular docking studies against viral targets may reveal potential anti-HIV-1 activity .
Antimicrobial Activity
Exploring the compound’s derivatives, especially those containing the pyrrolidine ring, could lead to novel antimicrobial agents. Synthesized 1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids have been evaluated for antimicrobial effects .
Bioactive Molecules Targeting Specific Proteins
The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates. Investigating how different configurations interact with enantioselective proteins can guide drug design .
Parallel Synthesis Strategies
Researchers have employed parallel solution-phase approaches to synthesize libraries of related compounds. For instance, a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared .
Structure–Activity Relationship (SAR)
Understanding the influence of steric factors on biological activity is crucial. SAR studies can reveal trends related to substituent positions and their impact on binding affinity and selectivity .
作用機序
Sulfonamides
Sulfonamides are a group of drugs that are derived from sulfanilamide, a sulfur-containing chemical . They inhibit the growth and multiplication of bacteria by preventing the production of folic acid, which is essential for bacterial growth . As a result, they are usually bacteriostatic, which means they stop bacteria from multiplying .
Pyrrolidines
Pyrrolidine is a five-membered ring with a nitrogen heterocycle. It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Suzuki–Miyaura Coupling
This is a type of palladium-catalyzed cross-coupling reaction, used widely in organic chemistry to form carbon-carbon bonds . The reaction involves the coupling of a boronic acid with a halide or similar functional group .
特性
IUPAC Name |
N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-12-4-6-14(7-5-12)18-11-13(9-15(18)19)10-17-23(20,21)16-3-2-8-22-16/h2-8,13,17H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNMSGJVUHXKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

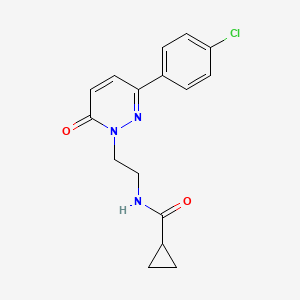
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2616796.png)

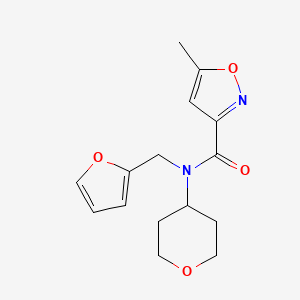
![N-(5-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2616799.png)
![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2616801.png)
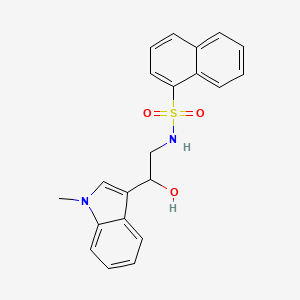
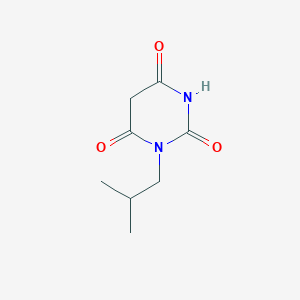
![2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2616807.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2616810.png)

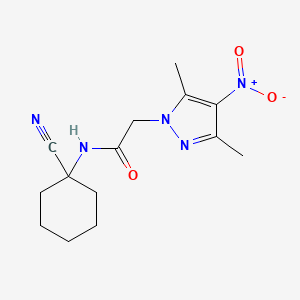
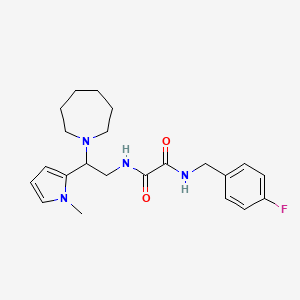
![1'-Acetyl-7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2616817.png)